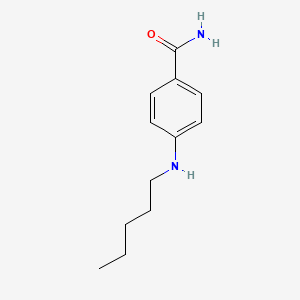

4-(Pentylamino)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

4-(pentylamino)benzamide |

InChI |

InChI=1S/C12H18N2O/c1-2-3-4-9-14-11-7-5-10(6-8-11)12(13)15/h5-8,14H,2-4,9H2,1H3,(H2,13,15) |

InChI Key |

QAWMRSUSSVZOBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=CC=C(C=C1)C(=O)N |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 4 Pentylamino Benzamide Analogs

Impact of Pentyl Chain Modifications on Biological Activity

The pentyl chain of 4-(Pentylamino)benzamide is a critical determinant of its biological activity. Modifications to this chain, including its length, branching, and the nature of the amino group, have been shown to significantly impact the compound's efficacy.

Variations in Alkyl Chain Length and Branching Patterns

Research into the SAR of this compound analogs has demonstrated that altering the length of the alkyl chain can have a substantial effect on biological activity. For instance, in a series of N-(adamantan-1-yl)-2-(alkylamino)benzamide derivatives, the affinity for the cannabinoid receptor subtype 2 (CB2R) was found to be influenced by the length of the alkyl chain. While a pentyl chain showed notable activity, a hexyl chain resulted in a significant decrease in affinity. uniba.it

Similarly, in a study of benzamide (B126) analogs as negative allosteric modulators of human neuronal nicotinic receptors (nAChRs), increasing the chain length linked to a pyridine (B92270) ring led to a decrease in potency for both α4β2 and α3β4 nAChRs, suggesting steric hindrance at the receptor-binding pocket. nih.gov

The branching of the alkyl chain also plays a role. For example, in a study of mercaptobenzamide prodrugs, larger, more hydrophobic substituents like pentyl and tert-butyl were not well-tolerated, indicating that steric bulk can negatively impact activity. nih.gov

Table 1: Impact of Alkyl Chain Length on Biological Activity

| Compound Series | Alkyl Chain Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| N-(adamantan-1-yl)-2-(alkylamino)benzamides | Hexyl vs. Pentyl | Decreased affinity for CB2R | uniba.it |

| Benzamide analogs for nAChRs | Increased chain length | Decreased potency | nih.gov |

| Dual-acting ChE/hCB2R ligands | Increased spacer length (C2 to C5) | Increased affinity for hCB2R | nih.gov |

| Mercaptobenzamide prodrugs | Pentyl, tert-butyl substituents | Poorly tolerated | nih.gov |

Influence of Amino Group Substitutions (e.g., secondary vs. tertiary amines)

The degree of substitution on the amino group of the pentylamino side chain is another crucial factor in determining the biological activity of this compound analogs. The conversion between secondary and tertiary amines can significantly alter a compound's affinity and selectivity for its target.

In a study on dual-acting cholinesterase-human cannabinoid receptor 2 (hCB2R) ligands, a tertiary amide derivative showed the same affinity for hCB2R as its secondary amide counterpart but exhibited a higher affinity for the hCB1R, resulting in lower selectivity. nih.gov This highlights that the number of substituents at the amide group directly influences selectivity. nih.gov

Substituent Effects on the Benzene (B151609) Ring of this compound

Modifications to the benzene ring of this compound, including the introduction of various substituents, can profoundly affect the compound's biological activity by altering its electronic and steric properties.

Electronic and Steric Properties of Ring Substituents

The electronic properties of substituents on the benzene ring, whether they are electron-donating or electron-withdrawing, play a significant role in modulating biological activity. fiveable.melibretexts.orglibretexts.org Electron-donating groups can increase the electron density of the ring, potentially enhancing its interaction with biological targets, while electron-withdrawing groups decrease electron density. fiveable.melibretexts.orglibretexts.org

For example, in a series of YC-1 analogs, the inhibitory activity was influenced by the electronic nature of the substituent at the 4-position of the benzene ring. nih.gov A cyano group, which is electron-withdrawing, resulted in higher activity compared to a methoxy (B1213986) group, which is electron-donating. nih.gov

Steric hindrance is another critical factor. The size and position of substituents can affect how the molecule fits into a receptor's binding pocket. nih.gov In the same study of YC-1 analogs, fluoro or cyano substitution at the ortho position of the benzene ring led to better inhibitory activity compared to substitution at the meta or para positions, suggesting a specific spatial requirement for optimal interaction. nih.gov

Positional Isomerism and Activity Modulation

The position of substituents on the benzene ring, known as positional isomerism, can significantly modulate biological activity. nih.gov Moving a substituent from one position to another can alter the molecule's shape and charge distribution, leading to different interactions with its biological target.

In a study of benzamide and picolinamide (B142947) derivatives as acetylcholinesterase (AChE) inhibitors, the substituted position of a dimethylamine (B145610) side chain markedly influenced the inhibitory activity and selectivity against AChE and butyrylcholinesterase (BChE). nih.gov Specifically, para-substituted compounds showed more potent inhibition and selectivity for AChE compared to their meta- or ortho-substituted counterparts. nih.gov

Similarly, for a series of tetra-substituted naphthalene (B1677914) diimide compounds, positional isomers where the side-chains were interchanged showed improved cell proliferation potency and, in some cases, superior quadruplex stabilization ability. nih.gov

Table 2: Impact of Benzene Ring Substituents on Biological Activity

| Compound Series | Ring Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| YC-1 analogs | 4-cyano vs. 4-methoxy | Higher activity with electron-withdrawing cyano group | nih.gov |

| YC-1 analogs | ortho-fluoro/cyano vs. meta/para | Better activity with ortho substitution | nih.gov |

| AChE inhibitors | para-dimethylamine vs. meta/ortho | More potent and selective inhibition with para substitution | nih.gov |

| Naphthalene diimides | Interchanged side-chain positions | Improved cell proliferation potency | nih.gov |

Modulations of the Amide Functional Group and Their SAR Implications

The amide functional group is a cornerstone of the this compound structure, and its modification can have profound implications for the compound's structure-activity relationship. libretexts.org The amide bond's ability to form hydrogen bonds and its conformational rigidity are key to its role in molecular recognition.

Bioisosteric replacement of the amide group is a common strategy to explore SAR. In a study of benzamide analogs with anthelmintic activity, replacing the amide with a thioamide or selenoamide resulted in compounds with comparable activity, suggesting that these groups can effectively mimic the amide's function in this context. mdpi.com

Furthermore, modifications that affect the planarity and hydrogen-bonding capability of the amide can alter biological activity. For instance, introducing conformational restrictions to the side chain of mercaptobenzamides was explored to understand the entropic cost of achieving a desirable hydrogen bond arrangement. nih.gov

The reactivity of the amide itself can also be a target for modification. While amides are generally unreactive, their hydrolysis to carboxylic acids can be a key metabolic pathway, and designing analogs with altered susceptibility to hydrolysis can impact their pharmacokinetic profile. libretexts.org

Comparative SAR Analysis with Other Related Benzamide Classes

The structure-activity relationship (SAR) of this compound and its analogs can be further understood by comparing their structural features and resulting biological activities with other classes of benzamide derivatives. These comparisons provide a broader context for identifying key pharmacophoric elements and understanding how different substitutions on the benzamide core influence activity across various biological targets.

Comparison with Benzamide-Based Enzyme Inhibitors

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors: Research into benzamide and picolinamide derivatives as cholinesterase inhibitors reveals important SAR insights. nih.govtandfonline.com A study comparing these two classes showed that picolinamide derivatives generally exhibited stronger bioactivity than their benzamide counterparts. nih.gov For both classes, the position of a dimethylamine side chain was critical, with para-substituted compounds showing more potent inhibition of AChE and higher selectivity over BChE compared to meta- or ortho-substituted analogs. nih.govtandfonline.com This highlights the significance of the substituent position on the aromatic ring, a principle that is likely transferable to this compound analogs.

Another study on 1-(2-furoyl)piperazine (B32637) bearing benzamides identified compounds with considerable inhibitory activity against butyrylcholinesterase. bohrium.com This suggests that incorporating heterocyclic moieties like furan (B31954) and piperazine (B1678402) can be a successful strategy for enhancing the inhibitory potential of benzamide scaffolds.

Histone Deacetylase (HDAC) Inhibitors: In the context of HDAC inhibitors, a series of N-(2-amino-5-substituted phenyl)benzamides were evaluated for their inhibition of HDAC2. nih.gov This class of compounds demonstrates that modifications on a phenyl ring attached to the benzamide nitrogen can significantly impact activity. The SAR of these compounds, which often feature a zinc-binding group, is heavily influenced by the nature of the substituent on the aminophenyl ring, which explores a "foot pocket" in the enzyme's active site. nih.gov

Mycobacterium tuberculosis QcrB Inhibitors: SAR studies on benzamides as inhibitors of Mycobacterium tuberculosis QcrB have shown that the nature of the substituent at the C-5 position of the benzamide core is crucial for activity. acs.org For instance, replacing a morpholine (B109124) group with a smaller, lipophilic methyl group resulted in a significant increase in activity. acs.org The study also indicated a preference for electron-rich, smaller substitutions at this position, while electron-withdrawing groups were less tolerated. acs.org Furthermore, secondary amides, such as methyl amides, were found to be more potent than the corresponding primary amides. acs.org

| Benzamide Class | Target | Key SAR Findings | Reference |

| Picolinamide Derivatives | Acetylcholinesterase | Picolinamide core more active than benzamide; Para-substitution on side chain enhances activity and selectivity. | nih.govtandfonline.com |

| 1-(2-Furoyl)piperazine Benzamides | Butyrylcholinesterase | Incorporation of furan and piperazine rings can lead to significant inhibitory activity. | bohrium.com |

| N-(2-aminophenyl)benzamides | HDAC2 | Substituents on the N-phenyl ring are critical for exploring enzyme's "foot pocket". | nih.gov |

| C-5 Substituted Benzamides | Mycobacterium tuberculosis QcrB | Smaller, electron-rich substituents at C-5 enhance activity; secondary amides are more potent than primary amides. | acs.org |

Comparison with Benzamide-Based Receptor Ligands

Dopamine (B1211576) D2/Serotonin 5-HT2 Antagonists: A series of substituted N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamides were investigated as potential antipsychotic agents. acs.org The SAR of these compounds, which act as mixed D2/5-HT2 antagonists, was explored by modifying the benzamide portion. These non-cyclic derivatives showed potent in vitro and in vivo activities, suggesting that the flexibility of the amide bond, not constrained within a cyclic system, is beneficial for this target class. acs.org

Neuronal Nicotinic Receptor (nAChR) Modulators: In the development of negative allosteric modulators for nAChRs, SAR studies were conducted on analogs of 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide. nih.gov Modifications to the alkoxy portion of the lead molecule were explored. Replacing a propene group with a propane (B168953) moiety increased potency on hα3β4 nAChRs. nih.gov Further exploration of the chain length linked to the pyridine ring suggested the presence of steric hindrance in the receptor-binding pocket. nih.gov This indicates that for receptor-targeted benzamides, the nature and length of substituents on both the benzamide oxygen and the N-aryl group are critical for tuning potency and selectivity.

Dopamine D3 Receptor Antagonists: SAR studies on metoclopramide (B1676508) analogs aimed at developing selective D3 receptor antagonists demonstrated that altering benzamide substituents and incorporating flexible scaffolds to interact with a secondary binding site could yield compounds with excellent affinity and selectivity. mdpi.com The introduction of various aryl carboxamides as secondary binding fragments led to high D3 receptor affinities. mdpi.com

| Benzamide Class | Target | Key SAR Findings | Reference |

| N-butyl-benzisothiazolyl-piperazinyl Benzamides | Dopamine D2/Serotonin 5-HT2 Receptors | A non-cyclic, flexible amide structure is beneficial for activity. | acs.org |

| N-pyridyl-benzamide Ethers | Neuronal Nicotinic Receptors | Potency is sensitive to the nature and length of the alkoxy chain and substituents on the N-pyridyl ring. | nih.gov |

| Metoclopramide Analogs | Dopamine D3 Receptor | Alteration of benzamide substituents and addition of flexible scaffolds for secondary binding interactions enhance affinity and selectivity. | mdpi.com |

Comparison with Other Bioactive Benzamide Classes

Anti-HIV Agents: The SAR of mercaptobenzamides as HIV-1 maturation inhibitors revealed distinct roles for the internal and terminal amides. nih.gov Modification of the terminal amide primarily influenced toxicity, whereas changes to the internal amide had a profound effect on antiviral activity. nih.gov Specifically, derivatives with a tertiary amide at the internal position completely lost their activity. nih.gov

Anthelmintics: In the search for new anthelmintics, bioisosteric replacement of the amide group in benzamide analogs was explored. mdpi.com Replacing the amide with a thioamide or selenoamide resulted in compounds with comparable activity to the parent benzamide, suggesting that these bioisosteres are well-tolerated and may offer advantages in pharmacokinetic profiles. mdpi.com

Antiallergic Agents: Quantitative structure-activity relationship (QSAR) studies on substituted benzamides with antiallergic properties have indicated that steric effects are more significant than electrostatic effects for their activity. leidenuniv.nl Another study on N-(4-methoxyphenyl)benzamides suggested that the antiallergic activity is likely geometric in nature, depending on factors like the number of directly bonded hydrogens and atomic relative mass. southampton.ac.uk

| Benzamide Class | Target/Activity | Key SAR Findings | Reference |

| Mercaptobenzamides | Anti-HIV | The internal amide is critical for activity, while the terminal amide primarily influences toxicity. | nih.gov |

| Benzamide Bioisosteres | Anthelmintic | Thioamide and selenoamide are effective bioisosteric replacements for the amide group. | mdpi.com |

| Substituted Benzamides | Antiallergic | Steric effects are more important than electrostatic effects; activity is related to molecular geometry. | leidenuniv.nlsouthampton.ac.uk |

Mechanistic Elucidation of 4 Pentylamino Benzamide S Biological Actions

Enzymatic Inhibition Pathways

The benzamide (B126) scaffold is a common feature in many enzyme inhibitors, targeting a variety of catalytic processes across different organisms.

Benzamide derivatives have been investigated for their potential to modulate the activity of cholinesterases, enzymes critical for regulating neurotransmission. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for conditions like Alzheimer's disease. brieflands.com

Research into a series of benzamide and picolinamide (B142947) derivatives containing a dimethylamine (B145610) side chain revealed that the substitution pattern significantly influences inhibitory activity and selectivity against AChE and BChE. nih.gov In one study, a picolinamide derivative, compound 7a, demonstrated the most potent AChE inhibitory activity with an IC₅₀ value of 2.49 µM and showed high selectivity for AChE over BChE. nih.gov Kinetic studies indicated a mixed-type inhibition mechanism, suggesting the compound binds to both the catalytic and peripheral sites of the enzyme. nih.gov Similarly, another study on phthalimide-benzamide derivatives identified a compound (4g) with an AChE inhibitory IC₅₀ of 1.1 µM. nih.gov

While these studies highlight the potential of the broader benzamide class as cholinesterase inhibitors, specific inhibitory data for 4-(Pentylamino)benzamide against AChE or BChE is not detailed in the reviewed literature.

Table 1: Cholinesterase Inhibition by Benzamide Derivatives

| Compound | Target Enzyme | Inhibition (IC₅₀) | Selectivity (AChE/BChE) |

|---|---|---|---|

| Compound 7a (picolinamide derivative) | AChE | 2.49 ± 0.19 µM | 99.40 |

| Compound 4g (phthalimide derivative) | AChE | 1.1 ± 0.25 µM | Not specified |

Data sourced from a study on benzamide and picolinamide derivatives and a study on phthalimide-benzamide derivatives. nih.govnih.gov

The benzamide structure serves as a scaffold for designing inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinases like the epidermal growth factor receptor (EGFR) and c-Abl is implicated in cancer.

Studies have demonstrated that benzamide and benzamidine (B55565) derivatives can act as specific inhibitors of EGFR and v-Src protein tyrosine kinases. nih.gov For instance, the benzamide derivatives 1c and 1d and the benzamidine 2a were found to specifically inhibit EGFR tyrosine kinase. nih.gov The development of fourth-generation EGFR inhibitors is an active area of research to combat drug resistance in non-small cell lung cancer. mdpi.com These efforts have led to the identification of potent and highly selective inhibitors of triple-mutant EGFR. mdpi.comnih.gov

Furthermore, the non-receptor tyrosine kinase c-Abl, a target in chronic myeloid leukemia, is also inhibited by compounds containing a benzamide moiety, such as nilotinib. frontiersin.org Inhibition of c-Abl is being explored for its neuroprotective potential in models of Parkinson's disease. frontiersin.org

Table 2: Protein Kinase Inhibition by Benzamide Derivatives

| Compound Class | Target Kinase | Key Findings |

|---|---|---|

| Benzamides (1c, 1d) | EGFR | Specific inhibition observed at 10 µg/mL. nih.gov |

| Benzamidine (2a) | EGFR | Specific inhibition observed at 10 µg/mL. nih.gov |

| Benzamide (1j) | v-Src | Specific inhibition observed at 10 µg/mL. nih.gov |

| Furopyridine Derivative (PD13) | EGFR (wild-type & mutant) | IC₅₀ of 11.64 nM (wild-type) and 10.51 nM (L858R/T790M mutant). nih.gov |

| 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) | EGFR | IC₅₀ of 22 nM against EGFR tyrosine kinase. nih.gov |

This table summarizes findings on the inhibition of various protein kinases by different benzamide-related structures. nih.govnih.govnih.gov

The benzamide core has been effectively utilized in the structure-based design of inhibitors for various proteases. Proteases are essential metabolic enzymes, and their inhibition can have significant therapeutic effects, particularly in antiviral applications.

For example, a series of nonpeptide benzamide-containing compounds were designed as inhibitors of the human rhinovirus (HRV) 3C protease. nih.gov These inhibitors, featuring a Michael acceptor combined with a benzamide core, demonstrated irreversible inhibition of the protease and antiviral activity in cell culture. nih.gov Similarly, benzamide and isoindoline (B1297411) derivatives have been explored as noncovalent inhibitors of the papain-like protease (PLpro) of coronaviruses, including SARS-CoV-2. nih.gov In one study, an isoindoline derivative (14h ) showed an IC₅₀ of 2.9 µM against SARS-CoV PLpro. nih.gov

The metabolism of benzamide compounds has also been studied. For instance, the anticonvulsant 4-amino-N-(2,6-dimethylphenyl)benzamide undergoes biotransformation primarily through N-acetylation and subsequent hydroxylation. nih.gov

A key strategy in developing anti-parasitic agents is to target metabolic pathways unique to the pathogen. Some soil-transmitted helminths rely on a specialized anaerobic metabolism involving rhodoquinone (B1236329) (RQ) and mitochondrial Complex I and Complex II.

Researchers have identified a family of benzimidazole (B57391) compounds that act as species-selective inhibitors of Complex I in nematodes. nih.govbiorxiv.org These compounds are lethal to the nematode Caenorhabditis elegans and show activity against the mouse helminth Heligmosomoides polygyrus specifically under conditions where RQ-dependent metabolism is required for survival. nih.gov This represents a novel mechanism for benzimidazole-based anthelmintics, which traditionally target microtubules. biorxiv.org While these effective compounds are benzimidazoles, not benzamides, this research highlights the potential for targeting unique pathogen metabolic enzymes. No specific data was found for this compound targeting nematode Complex II.

Receptor-Mediated Pharmacological Mechanisms

Benzamide derivatives are well-known for their interactions with G-protein coupled receptors (GPCRs), particularly dopamine (B1211576) receptors, forming the basis of their use in neuropsychiatric medicine.

The dopamine D3 receptor is a significant pharmacological target due to its concentrated expression in the limbic areas of the brain, which are associated with cognition and emotion. nih.gov Developing antagonists with high selectivity for the D3 receptor over the highly homologous D2 receptor is a major goal in drug discovery to create therapeutics with improved side-effect profiles. nih.gov

The benzamide scaffold is a cornerstone in the development of D2 and D3 receptor antagonists. nih.govbgu.ac.il The crystal structure of the human D3 receptor has been resolved in a complex with eticlopride, a potent benzamide-based D2/D3 antagonist, providing a blueprint for rational drug design. nih.govelifesciences.org Studies on various (S)-N-(3-pyrrolidinyl)benzamide derivatives have shown that substituents on the 4-amino group of the benzamide nucleus are crucial for achieving D3 and D4 affinity and selectivity over D2 receptors. nih.gov For example, the compound S33138 is a preferential D3 versus D2 receptor antagonist, displaying a pK(B) of 8.9 at human D3 receptors. researchgate.net This selectivity distinguishes it from many clinically available antipsychotics that show similar affinities for both receptor subtypes. researchgate.net

Table 3: Dopamine Receptor Binding Affinity of Benzamide Derivatives

| Compound | Receptor Target | Binding Affinity (Kᵢ or pK(B)) | Selectivity Profile |

|---|---|---|---|

| (S)-5c (YM-43611) | D3 | Kᵢ = 21 nM | 10-fold preference for D3 over D2. nih.gov |

| (S)-5c (YM-43611) | D4 | Kᵢ = 2.1 nM | 110-fold selectivity for D4 over D2. nih.gov |

| S33138 | D3 | pK(B) = 8.9 | Preferential antagonist at D3 vs D2. researchgate.net |

| Eticlopride | D2/D3 | Not specified | Potent D2/D3 antagonist. nih.govelifesciences.org |

This table presents binding data for several benzamide derivatives at dopamine receptor subtypes, highlighting their potential for selectivity. nih.govnih.govelifesciences.orgresearchgate.net

Neuronal Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand Activity

An extensive review of publicly available scientific literature and databases reveals no specific data on the ligand activity of this compound at neuronal nicotinic acetylcholine receptors (nAChRs). While the broader class of benzamide-containing molecules has been investigated for nAChR modulation, specific binding affinities, functional assays (agonist, antagonist, or allosteric modulator activity), or mechanistic studies for this compound are not documented. nih.govnih.govmdpi.com Research has explored other benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors, but this work does not include the specific compound . nih.gov Therefore, its potential role as a nAChR ligand remains uncharacterized.

Sigma Receptor Ligand Binding and Functional Modulation (Sigma-1, Sigma-2)

Specific data on the binding affinity and functional modulation of this compound at Sigma-1 (σ₁) and Sigma-2 (σ₂) receptors are not available in the current scientific literature. Although various benzamide derivatives are known to interact with sigma receptors, research has focused on other analogs. nih.govnih.gov For example, studies on SA4503 and its fluoroethyl analog, which are structurally distinct from this compound, have detailed their binding affinities for both sigma receptor subtypes. nih.gov However, no such characterization has been published for this compound, and its profile as a sigma receptor ligand is currently unknown.

Antiviral Entry Inhibition Mechanisms (Filoviruses)

There is no evidence in the scientific literature to suggest that this compound acts as a filovirus entry inhibitor. Research into small molecule inhibitors of Ebola (EBOV) and Marburg (MARV) viruses has identified a series of 4-(aminomethyl)benzamides as potent entry inhibitors. nih.gov These compounds are structurally different from this compound. The mechanism for the active 4-(aminomethyl)benzamide (B1271630) series is thought to involve binding to the viral glycoprotein (B1211001) (GP), which prevents the necessary conformational changes for membrane fusion and viral entry. nih.govresearchgate.net However, this mechanism is specific to the studied compounds and cannot be extrapolated to this compound, for which no antiviral activity data has been reported.

Molecular Target Identification and Ligand Receptor Interaction Studies

Biochemical Binding Assays for Ligand Affinity and Specificity

No published studies were found that detail biochemical binding assays performed on 4-(Pentylamino)benzamide to determine its affinity and specificity for any biological target.

Radioligand Displacement Studies for Receptor Occupancy

There is no available data from radioligand displacement studies to characterize the receptor occupancy of this compound.

Functional Assays for Receptor Activation and Signal Transduction (e.g., β-arrestin recruitment)

Information regarding functional assays, including but not limited to β-arrestin recruitment, to assess the effect of this compound on receptor activation and signal transduction is not present in the scientific literature.

Co-crystallization and Structural Biology of this compound-Target Complexes

No structural biology data, such as co-crystallization studies, involving this compound complexed with a biological target have been reported.

Enzyme Kinetics and Inhibition Type Determination

There are no available studies on the enzyme kinetics of this compound, and therefore, its type of inhibition, if any, has not been determined.

Preclinical Efficacy Profiling of 4 Pentylamino Benzamide in in Vitro and in Vivo Models

In Vitro Cell-Based Assays for Compound Activity

No publicly available research data was identified detailing the in vitro cell-based activity of 4-(Pentylamino)benzamide.

Cell Proliferation and Viability in Cancer Cell Lines

There is no specific information available in the scientific literature regarding the effect of this compound on cell proliferation and viability in cancer cell lines. Studies on other benzamide (B126) derivatives have shown varied effects, but these findings are not directly applicable to this compound.

Cellular Assays for Neuroprotection (e.g., MPP⁺-induced cell death)

No studies were found that investigated the neuroprotective effects of this compound in cellular assays, such as those involving MPP⁺-induced cell death, a common model for Parkinson's disease research. While the parent compound, benzamide, has been investigated for neuroprotective potential, this data cannot be extrapolated to the pentylamino derivative.

Antiviral Efficacy in Pseudoviral and Infectious Virus Systems

The antiviral efficacy of this compound has not been reported in studies using pseudoviral or infectious virus systems. Research on other novel benzamide derivatives has indicated potential antiviral activity, but this is specific to the compounds studied and not the broader class or this compound.

Functional Readouts of Receptor or Enzyme Activity in Cellular Contexts

No data is available on the functional activity of this compound on specific receptors or enzymes in a cellular context. The general benzamide structure is known to be a scaffold for inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), but the specific activity profile of this compound has not been documented.

In Vivo Efficacy Studies in Animal Models (Excluding Safety/Adverse Effects)

No in vivo efficacy studies for this compound in any animal models were found in the reviewed literature.

Models for Neurodegenerative Conditions (e.g., Parkinson's Disease Models)

There is no published evidence of this compound being tested for efficacy in animal models of neurodegenerative conditions, including models of Parkinson's disease. Studies on the parent molecule, benzamide, have suggested a potential neuroprotective role in vivo in toxin-induced models of neurodegeneration, but similar research on this compound is absent.

Animal Models Relevant to Mood and Addictive Disorders

Currently, there is a lack of publicly available scientific literature detailing the preclinical efficacy of this compound in animal models specifically designed to evaluate mood and addictive disorders. Further research is required to determine if this compound exhibits any potential therapeutic effects in these central nervous system-related conditions.

Anti-Inflammatory and Immunomodulatory Efficacy in Disease Models

The broader class of benzamides has been investigated for its anti-inflammatory properties. Studies have shown that certain benzamide and nicotinamide derivatives can inhibit the production of tumor necrosis factor-alpha (TNF-α) and suppress inflammatory responses by inhibiting the transcription factor NF-κB nih.gov. For instance, the N-substituted benzamides, metoclopramide (B1676508) and 3-chloroprocainamide, demonstrated a dose-dependent reduction of lipopolysaccharide-induced TNF-α in mice nih.gov. While these findings are promising for the benzamide class of compounds, specific data on the anti-inflammatory and immunomodulatory efficacy of this compound in disease models is not yet available in the reviewed scientific literature.

Anthelmintic Activity in Nematode Organism Models (e.g., Caenorhabditis elegans)

Research has identified anthelmintic properties of a compound designated as KSI-4088 in the nematode model organism, Caenorhabditis elegans nih.gov. This compound demonstrated notable activity in assays evaluating egg hatching and larval development, areas where established anthelmintics like ivermectin and levamisole showed no effect nih.gov. Furthermore, KSI-4088 was observed to alter the developmental timing of the worms at various larval stages and exhibited greater efficacy on the migration of L3-4 stage larvae compared to adult worms nih.gov. The free-living nematode C. elegans is a widely utilized model for initial anthelmintic screening due to its genetic and physiological similarities to parasitic nematodes biorxiv.org. The significant activity of compounds like KSI-4088 in this model suggests potential for further development as a novel treatment for parasitic worm infections, a significant global health issue exacerbated by growing drug resistance nih.govbiorxiv.org.

Table 1: Anthelmintic Activity of KSI-4088 in Caenorhabditis elegans

| Assay | Observation | Comparison with Controls |

|---|---|---|

| Egg Hatching | Strong inhibitory activity | Ivermectin and levamisole had no effect |

| Larval Development | Strong inhibitory activity | Ivermectin and levamisole had no effect |

| Developmental Timing | Altered timing at L1-L3 and L4 stages | Not specified |

Note: The identity of KSI-4088 as this compound is not explicitly confirmed in the available literature.

Efficacy in Models of Infectious Diseases (e.g., Filovirus Infection Models)

While direct studies on this compound in filovirus infection models are not currently available, research into structurally related compounds provides some context. A series of 4-(aminomethyl)benzamides have been identified as potent inhibitors of Ebola and Marburg virus entry nih.gov. Several of these compounds demonstrated significant efficacy in inhibiting the infectious viruses in cell-based assays nih.gov. The development of small molecule inhibitors like these is a critical area of research due to the high mortality rates associated with filovirus infections and the logistical challenges of vaccine deployment during outbreaks nih.gov. Animal models, including mice, guinea pigs, hamsters, and non-human primates, are crucial for evaluating the pathogenesis of filoviruses and for screening potential antiviral therapies nih.gov. The findings with 4-(aminomethyl)benzamides suggest that the benzamide scaffold may be a promising starting point for the development of broad-spectrum anti-filoviral agents nih.gov.

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Metoclopramide |

| 3-Chloroprocainamide |

| Ivermectin |

| Levamisole |

| Nicotinamide |

Computational and Theoretical Chemistry Approaches Applied to 4 Pentylamino Benzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr This method is instrumental in understanding the interactions between a ligand, such as 4-(Pentylamino)benzamide, and its protein target.

Research on benzamide (B126) derivatives has utilized molecular docking to elucidate their binding modes with various protein targets. For instance, in the development of novel tyrosine kinase inhibitors, docking studies of 4-(arylaminomethyl)benzamide derivatives were performed to understand their interactions with the active sites of kinases like EGFR and Bcr-Abl. nih.gov These simulations revealed that the 4-(aminomethyl)benzamide (B1271630) fragment can act as a flexible linker, allowing the molecule to adopt a favorable geometry for binding within the kinase domain. nih.gov Similarly, docking studies on benzamide analogs as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1) have helped to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for their inhibitory activity. mdpi.com

In the context of cannabinoid receptor 2 (CB2R) ligands, docking simulations of N-(adamantan-1-yl)-2-(pentylamino)benzamide showed that specific orientations of amino acid residues like F117 and F87 are critical for establishing stabilizing pi-pi interactions. uniba.it The calculated binding energies from these simulations provide a quantitative measure of the binding affinity, helping to rank and select promising compounds for further development. uniba.it

| Compound/Analog | Target Protein | Key Findings from Docking | Reference |

| 4-(Arylaminomethyl)benzamide Derivatives | Tyrosine Kinases (EGFR, Bcr-Abl) | The 4-(aminomethyl)benzamide fragment acts as a flexible linker, enabling favorable binding geometry. | nih.gov |

| Benzamide Derivatives | Acetylcholinesterase (AChE), β-secretase (BACE1) | Identified crucial hydrogen bonds and hydrophobic interactions for inhibitory activity. | mdpi.com |

| N-(adamantan-1-yl)-2-(pentylamino)benzamide | Cannabinoid Receptor 2 (CB2R) | Specific orientations of F117 and F87 residues are vital for pi-pi stacking interactions. | uniba.it |

| 4-[(Quinolin-4-yl)amino]benzamide Derivatives | Influenza Virus PA-PB1 Endonuclease | The benzene (B151609) ring and oxygen atom of the 4-aminobenzoic acid moiety show important interactions. | mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and binding dynamics of a ligand-protein complex over time. peerj.com This technique complements molecular docking by offering insights into the stability of the predicted binding poses and the flexibility of both the ligand and the protein. mdpi.compeerj.com

MD simulations have been employed to study the dynamic behavior of benzamide derivatives in complex with their targets. For N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, MD simulations were run for 50 nanoseconds to assess the stability of the protein-ligand complexes. peerj.com The root-mean-square deviation (RMSD) plots from these simulations indicated that the systems reached equilibrium and remained stable, validating the docking results. peerj.com

In studies of benzamide inhibitors for HIV nucleocapsid protein 7 (NCp7), MD simulations helped to elucidate the mechanism of action, which involves the prodrug being modified in the biological environment to interact with the zinc finger motifs of the protein. rsc.org Furthermore, MD simulations of benzamide derivatives with AChE showed that the ligands could reduce the flexibility of the enzyme, suggesting a mechanism of inhibition that involves increasing the rigidity of the enzyme and thereby impeding its function. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. researchcommons.orgresearchgate.net These calculations provide fundamental insights into the distribution of electrons and the energy of molecular orbitals, which are key determinants of a molecule's chemical behavior. savemyexams.com

For benzamide derivatives, DFT calculations have been used to optimize molecular geometries and to calculate parameters like bond lengths, bond angles, and atomic charges. scispace.com The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as the HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchcommons.org A smaller energy gap suggests higher reactivity. researchcommons.org

In a study of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations were used to analyze its vibrational spectra (FT-IR and FT-Raman). researchgate.net The calculations helped in the assignment of the observed vibrational modes and revealed a red-shift in the N-H stretching wavenumber, indicating a weakening of the N-H bond. researchgate.net Such insights are crucial for understanding intramolecular interactions and their influence on the molecule's properties.

| Method | Application to Benzamide Derivatives | Key Parameters Calculated | Reference |

| DFT/B3LYP | Optimization of molecular geometry, analysis of electronic properties. | Bond lengths, bond angles, atomic charges, HOMO-LUMO energy gap. | scispace.com |

| Ab-initio/DFT | Characterization of structural, spectroscopic, and electronic properties. | Vibrational modes, molecular geometries, electronic transitions. | researchgate.net |

| DFT | Study of electronic structure and reactivity in iron-sulfur active sites. | Inner-sphere reorganization energy, electronic coupling matrix element. | stanford.edu |

Pharmacophore Modeling and Virtual Screening for Identification of Novel Analogs

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.govmedsci.org Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening to identify novel compounds with the desired activity. medsci.orgplos.org

This approach has been successfully applied to discover novel benzamide analogs. For instance, a pharmacophore model for benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors was developed based on known active compounds. nih.gov This model, featuring hydrophobic regions and a hydrogen bond acceptor, was then used to screen a database, leading to the identification of a novel lead compound. nih.gov

Similarly, in the search for new histone deacetylase 2 (HDAC2) inhibitors, a pharmacophore model was generated from a set of benzamide derivatives. nih.gov The best model, consisting of a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic feature, and an aromatic ring, was used to screen the NCI and Maybridge databases, resulting in the identification of several hundred potential hits. nih.gov These hits were then further evaluated using molecular docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties (descriptors) that are most correlated with activity, a predictive model can be built.

For a series of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were conducted. peerj.com These models provided contour maps that highlighted regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields would favorably or unfavorably influence the inhibitory activity. peerj.com Based on these maps, new compounds with potentially higher activity were designed. peerj.com

QSAR studies have also been reported for benzamide derivatives as inhibitors of other targets, such as histone deacetylases, further demonstrating the utility of this approach in guiding the optimization of lead compounds. nih.gov

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods are widely used to predict the nature of molecular interactions and to estimate the binding affinity between a ligand and its target protein. researchgate.netnih.gov These predictions are crucial for prioritizing compounds for synthesis and biological testing. bonviewpress.com

The prediction of binding affinity is often achieved through scoring functions in molecular docking programs or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. mdpi.commdpi.com For example, in a study of 4-[(quinolin-4-yl)amino]benzamide derivatives as anti-influenza agents, both docking scores and MM/GBSA values were calculated to estimate the binding affinities of the compounds to the PA-PB1 endonuclease. mdpi.com

In silico tools can also predict various pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). japsonline.com These predictions help in the early identification of compounds with potentially unfavorable drug-like properties, thus saving time and resources in the drug discovery process. medsci.orgherbmedpharmacol.com

Future Research Directions and Unexplored Avenues for 4 Pentylamino Benzamide Research

Development of Stereoselective Synthetic Pathways for Chiral Analogs

The introduction of chirality into the 4-(Pentylamino)benzamide scaffold is a critical next step. Chiral analogs often exhibit significantly different pharmacological and toxicological profiles, with one enantiomer frequently being more potent or selective. While specific stereoselective syntheses for this compound analogs are not yet widely published, established methodologies in organic synthesis offer a clear path forward.

Future research should focus on developing robust and efficient stereoselective synthetic routes. beilstein-journals.org Key strategies could include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as derivatives of proline or 4-hydroxyproline, to construct the core benzamide (B126) structure. mdpi.com

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions, which is a powerful method for creating specific stereoisomers in high purity.

Substrate-Controlled Diastereoselective Reactions: Designing substrates where the existing stereocenters direct the formation of new ones, a technique that has been successfully used in the synthesis of complex heterocyclic compounds. nih.govmdpi.com

Electrophilic Cyclization: Investigating methods like the iodocyclization of 2-(1-alkynyl)benzamides, which can produce complex heterocyclic structures with high regio- and stereoselectivity. nih.gov

Table 1: Potential Stereoselective Synthesis Strategies

| Strategy | Description | Potential Application to this compound |

|---|---|---|

| Chiral Pool Synthesis | Uses naturally occurring chiral molecules as starting materials. | Synthesis could start from chiral amino acids or their derivatives to build the benzamide backbone. mdpi.com |

| Asymmetric Catalysis | Employs a chiral catalyst to favor the formation of one enantiomer over the other. | A chiral catalyst could be used in the amination step to introduce the pentylamino group stereoselectively. |

| Substrate-Controlled Synthesis | An existing chiral center in the molecule directs the stereochemistry of subsequent reactions. | An analog with a chiral center on the pentyl chain could direct the stereoselective modification of the benzene (B151609) ring. nih.gov |

Identification of Novel Biological Targets through High-Throughput Screening and Proteomics

Identifying the specific biological targets of this compound and its analogs is crucial for understanding its mechanism of action and therapeutic potential. The benzamide class of compounds is known to interact with a wide array of biological targets, suggesting that this compound could have diverse activities. ontosight.ai High-throughput screening (HTS) and proteomics are powerful tools for this purpose.

High-Throughput Screening (HTS): This involves rapidly testing the compound against a large number of biological assays to identify "hits"—instances where the molecule shows activity. An HTS campaign for this compound could screen libraries of receptors, enzymes, and ion channels to quickly map its biological activity profile.

Proteomics-Based Approaches: Techniques such as chemical proteomics can identify direct protein targets from complex biological samples like cell lysates. By immobilizing a derivative of this compound on a solid support, researchers can "fish" for binding partners, which are then identified using mass spectrometry.

These unbiased approaches can uncover unexpected biological targets, potentially opening up entirely new therapeutic applications.

Exploration of this compound in Underserved or Emerging Therapeutic Areas

The structural features of benzamides have led to their successful application in various therapeutic areas. Research into structurally related compounds provides a logical basis for exploring the utility of this compound in new or underserved disease contexts.

Potential therapeutic areas for investigation include:

Neurological and Psychiatric Disorders: Benzamide derivatives have shown promise as ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in conditions like Alzheimer's disease, Parkinson's disease, and depression. nih.gov Furthermore, some benzamides act as kappa-opioid receptor antagonists, a mechanism relevant for treating mood and addictive disorders. nih.gov

Oncology: The benzamide scaffold is present in a number of anticancer agents. ontosight.ai Screening this compound and its analogs against various cancer cell lines could reveal cytotoxic activity. mdpi.com

Circulatory Diseases: Certain benzamide compounds possess smooth muscle relaxing properties, making them useful for treating hypertension and angina. google.com

Inflammatory and Infectious Diseases: The cannabinoid receptor subtype 2 (CB2R) is a target for treating inflammatory conditions, and some N-alkylbenzamides have shown activity at this receptor. uniba.it

Application of Advanced Biophysical Techniques for Detailed Ligand-Protein Interaction Analysis

Once a biological target is identified, a detailed understanding of the binding interaction at the molecular level is essential for rational drug design and optimization. Advanced biophysical techniques can provide precise data on the thermodynamics and kinetics of the ligand-protein interaction.

Key techniques to be applied include:

Surface Plasmon Resonance (SPR): SPR can measure the real-time association (ka) and dissociation (kd) rate constants of the binding event, from which the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated. bio-rad.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH) and entropy (ΔS) changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level structural information about the ligand-protein complex in solution. It can identify the specific amino acid residues involved in the interaction and reveal conformational changes in both the protein and the ligand upon binding. diva-portal.org

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of this compound bound to its target protein, offering invaluable insights for structure-based drug design. plos.org

Single-Molecule Fluorescence: These methods can analyze lipid-protein interactions in more physiologically relevant settings, such as crude cell lysates, which is important if the target is a membrane protein. nih.gov

Table 2: Biophysical Techniques for Ligand-Protein Interaction Analysis

| Technique | Key Parameters Measured | Information Gained |

|---|---|---|

| Surface Plasmon Resonance (SPR) | ka (association rate), kd (dissociation rate), KD (affinity) | Binding kinetics and affinity. bio-rad.com |

| Isothermal Titration Calorimetry (ITC) | KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Full thermodynamic profile of the binding event. |

| NMR Spectroscopy | Chemical shift perturbations, NOEs | Identification of binding site, conformational changes. diva-portal.org |

Integration of Artificial Intelligence and Machine Learning for Accelerated Benzamide Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by dramatically accelerating the process of identifying and optimizing new drug candidates. researchgate.netmednexus.org These computational tools can be integrated at multiple stages of a research program centered on this compound.

Applications of AI/ML include:

Virtual Screening and Target Identification: AI models can screen vast virtual libraries of compounds against predicted protein structures to identify potential binders or predict new biological targets for this compound. jst.go.jp

De Novo Drug Design: Generative AI models can design novel benzamide analogs with optimized properties, such as improved binding affinity, selectivity, or better ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.

Property Prediction: ML models can be trained to predict the physicochemical and pharmacokinetic properties of new benzamide designs, reducing the need for extensive experimental testing in the early stages. acs.org

Drug Repurposing: AI can analyze vast datasets of biological and clinical information to identify new potential uses for existing compounds, including this compound. nih.gov This approach successfully identified an antiviral agent as a new anticancer drug candidate by using an AI deep learning method. nih.gov

By integrating these advanced computational approaches, the discovery and development timeline for novel therapies based on the this compound scaffold can be significantly shortened. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Pentylamino)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Multi-step synthesis typically involves coupling a benzoyl chloride derivative with pentylamine under controlled conditions (e.g., inert atmosphere, temperature modulation). Reaction optimization can include testing catalysts (e.g., DMAP), solvent polarity (e.g., dichloromethane vs. DMF), and purification techniques like column chromatography or recrystallization. Characterization via NMR (¹H/¹³C) and HPLC ensures purity and structural confirmation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the benzamide backbone and pentylamino sidechain. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity, while mass spectrometry (MS) confirms molecular weight. Cross-referencing with synthetic intermediates ensures structural fidelity .

Q. How can researchers design enzyme inhibition assays to evaluate this compound’s biological activity?

- Methodological Answer : Use in vitro assays targeting enzymes like histone deacetylases (HDACs) or kinases. For HDAC inhibition, fluorogenic substrates (e.g., acetylated lysine derivatives) measure activity via fluorescence release. Include positive controls (e.g., MS-275, a known HDAC inhibitor) and dose-response curves (IC₅₀ calculations). Validate results with Western blotting for acetylated histone levels .

Advanced Research Questions

Q. What computational strategies can predict this compound’s binding interactions with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models ligand-protein interactions using crystal structures (e.g., HDAC2 or PARP-1). Molecular Dynamics (MD) simulations assess binding stability under physiological conditions. Quantum mechanical calculations (DFT) evaluate electronic properties influencing reactivity. Cross-validate predictions with mutagenesis studies or surface plasmon resonance (SPR) for binding affinity .

Q. How can contradictory data on this compound’s biological activity across studies be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Replicate experiments using standardized protocols (e.g., identical cell cultures, DMSO concentration ≤0.1%). Perform orthogonal assays (e.g., enzymatic vs. cellular assays) and meta-analyses of published data to identify confounding variables. Control for off-target effects via selectivity profiling against related enzymes .

Q. What strategies enhance this compound’s selectivity for specific biological targets?

- Methodological Answer : Structure-activity relationship (SAR) studies guide modifications to the benzamide core or pentylamino sidechain. Introduce substituents (e.g., halogens, methoxy groups) to alter steric/electronic properties. Comparative binding assays against isoform-specific targets (e.g., HDAC1 vs. HDAC6) and pharmacokinetic profiling (e.g., plasma stability, logP) refine selectivity. Co-crystallization studies reveal key binding interactions .

Methodological Considerations

- Data Validation : Use primary literature for replication (e.g., HDAC inhibition protocols from peer-reviewed studies) and adhere to FAIR data principles .

- Ethical Compliance : Avoid unapproved therapeutic claims; focus on mechanistic and biochemical research applications .

- Interdisciplinary Collaboration : Integrate synthetic chemistry, bioassays, and computational modeling to address complex research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.